molecular formula C9H10O B1215268 2-(3-Methylphenyl)oxirane CAS No. 20697-03-4

2-(3-Methylphenyl)oxirane

Cat. No.: B1215268
CAS No.: 20697-03-4
M. Wt: 134.17 g/mol
InChI Key: HLGUPCNLTKMZDU-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)oxirane: is an organic compound with the molecular formula C₉H₁₀O It is an epoxide derived from m-methylstyrene, characterized by the presence of an oxirane ring

Scientific Research Applications

2-(3-Methylphenyl)oxirane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive molecules.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Safety and Hazards

m-Methylstyrene oxide may pose certain hazards. It is flammable and may be fatal if swallowed and enters airways . It may cause an allergic skin reaction, serious eye irritation, respiratory irritation, drowsiness, or dizziness . It is also suspected of causing cancer and damaging fertility or the unborn child .

Future Directions

The future directions of m-Methylstyrene oxide research could involve developments in three directions . First, multivariable MOFs: MOFs are intrinsically chemical in nature and accordingly the concepts and techniques of molecular chemistry will continue to be of interest in the study of MOFs .

Biochemical Analysis

Biochemical Properties

m-Methylstyrene oxide plays a significant role in biochemical reactions, particularly in the epoxidation process. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is styrene monooxygenase, which catalyzes the epoxidation of m-methylstyrene to form m-methylstyrene oxide . This interaction is crucial for the formation of the epoxide ring, which is a reactive intermediate in many biochemical pathways. Additionally, m-methylstyrene oxide can interact with other biomolecules, such as nucleophiles, leading to the formation of adducts that can influence cellular processes.

Cellular Effects

m-Methylstyrene oxide has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, m-methylstyrene oxide can activate certain signaling pathways that lead to changes in gene expression, resulting in altered cellular responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of m-methylstyrene oxide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, m-methylstyrene oxide can inhibit certain enzymes involved in DNA repair, leading to increased DNA damage and mutagenesis . Additionally, it can activate other enzymes that are involved in detoxification processes, helping to mitigate its toxic effects. Changes in gene expression can also occur as a result of m-methylstyrene oxide exposure, further influencing cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Methylphenyl)oxirane can be synthesized through the epoxidation of m-methylstyrene. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidant in the presence of a catalyst such as CuO/Al₂O₃ nanoparticles. The reaction is typically carried out in ethanol under optimized conditions to achieve high conversion rates and selectivity .

Industrial Production Methods: Industrial production of m-methylstyrene oxide often employs similar epoxidation techniques but on a larger scale. The use of supported metal catalysts and environmentally friendly oxidants like hydrogen peroxide is preferred to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) in the presence of metal catalysts.

    Reduction: Catalytic hydrogenation using palladium or other metal catalysts.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Styrene oxide: Similar in structure but lacks the methyl group on the aromatic ring.

    α-Methylstyrene oxide: Similar but with the methyl group in the α-position.

    Phenyl glycidyl ether: Contains an oxirane ring attached to a phenyl group via an ether linkage.

Uniqueness of m-Methylstyrene Oxide: 2-(3-Methylphenyl)oxirane is unique due to the presence of the methyl group on the aromatic ring, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

2-(3-methylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGUPCNLTKMZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942898
Record name 2-(3-Methylphenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20697-03-4
Record name 2-(3-Methylphenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20697-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylphenyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Methylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylphenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name M-METHYLSTYRENE OXIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the enzymatic resolution of m-methylstyrene oxide significant?

A1: Enantiopure epoxides, like m-methylstyrene oxide, are crucial building blocks for various pharmaceuticals and agrochemicals. Rhodotorula glutinis EH exhibits high activity and selectivity towards m-methylstyrene oxide, achieving >98% enantiomeric excess (e.e.) of the (S)-enantiomer within 60 minutes with a 42.5% yield []. This efficient kinetic resolution allows for the production of single enantiomer epoxides, essential for developing safer and more effective chiral drugs.

Q2: How does the structure of m-methylstyrene oxide influence its interaction with Rhodotorula glutinis EH?

A2: The research correlates the electronic properties of substituents on styrene oxide derivatives to the enzymatic hydrolysis rate by Rhodotorula glutinis EH []. It reveals that electron-donating groups, like the methyl group in m-methylstyrene oxide, enhance the hydrolysis rate. Additionally, docking studies with a similar EH from Aspergillus niger suggest a preferential fit of the (R)-enantiomer of m-methylstyrene oxide within the active site []. This preferential binding aligns with the observed selectivity of Rhodotorula glutinis EH for hydrolyzing the (R)-enantiomer, leaving behind the desired (S)-enantiomer.

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